molecular formula C15H21N3O B7510729 N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide

N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide

Cat. No. B7510729
M. Wt: 259.35 g/mol
InChI Key: VKZIBULIHUBWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKC is involved in various cellular processes such as cell growth, differentiation, and apoptosis. The inhibition of PKC by N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide has been studied extensively in scientific research for its potential applications in the treatment of cancer, inflammation, and other diseases.

Mechanism of Action

N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide inhibits the activity of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are involved in cellular processes such as cell growth, differentiation, and apoptosis. The inhibition of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide by N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide have been extensively studied in scientific research. It has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide in lab experiments is its potency and selectivity for N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide inhibition. This makes it a useful tool for studying the role of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide in cellular processes. However, one of the limitations of using N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide is its potential toxicity and side effects. Careful consideration should be given to the dosage and administration of the compound in lab experiments.

Future Directions

There are several future directions for the study of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide. One potential direction is the development of more potent and selective inhibitors of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide for use in the treatment of cancer, inflammation, and other diseases. Another potential direction is the study of the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential toxicity and side effects should be further studied to ensure its safety for use in clinical settings.

Synthesis Methods

The synthesis of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide involves the reaction of 1-bromo-2-(pyridin-2-yl)piperidine with cyclobutanecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Scientific Research Applications

N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide has been extensively studied in scientific research for its potential applications in the treatment of cancer, inflammation, and other diseases. The inhibition of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide by N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c19-15(12-4-3-5-12)17-13-7-10-18(11-8-13)14-6-1-2-9-16-14/h1-2,6,9,12-13H,3-5,7-8,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZIBULIHUBWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide

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